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molecular formula C10H13NO2 B8739564 (5-Methoxy-2,3-dihydrobenzofuran-2-yl)methanamine

(5-Methoxy-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No. B8739564
M. Wt: 179.22 g/mol
InChI Key: SJKHKXBRCIBXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847254

Procedure details

To 81 g of 5-methoxy-2,3-dihydro-3-benzofuranacetic acid in 250 ml of dichloromethane were added 0.5 ml of DMF and 48 ml of thionyl chloride. The mixture was stirred for 10 minutes and then heated at reflux for 1 hour. Dichloromethane and thionyl chloride were evaporated, and remaining traces of thionyl chloride were removed by evaporation with n-heptane. The resulting acid chloride was dissolved in 240 ml of acetone and added dropwise to a stirred solution of 25.5 g of NaN3 in 120 ml of water at 10°-15° C. Cold toluene (1500 ml) was added, and the organic phase was separated, washed with brine, dried (MgSO4) and finally placed in a 5 l beaker and heated slowly to 80° C. When the N2 evolution had ceased 600 ml of conc. hydrochloric acid and 900 ml of water were added. The resulting mixture was stirred overnight at room temperature. The water phase was separated and made alkaline (pH 10-11) by addition of ammonium hydroxide and finally extracted with dichloromethane. The organic phase was evaporated and the remaining oil was dissolved in 1000 ml of dil. hydrochloric acid. This solution was left for 16 hours and then added to 600 ml of ammonium hydroxide at 0° C. Dichloromethane was added, the organic phase was separated, dried (Na2SO4) and evaporated yielding 61 g of product as an oil.
Name
5-methoxy-2,3-dihydro-3-benzofuranacetic acid
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[O:7][CH:8]([CH2:10]C(O)=O)[CH2:9][C:5]=2[CH:4]=1.C[N:17](C=O)C.S(Cl)(Cl)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[O:7][CH:8]([CH2:10][NH2:17])[CH2:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
5-methoxy-2,3-dihydro-3-benzofuranacetic acid
Quantity
81 g
Type
reactant
Smiles
COC1=CC2=C(OC(C2)CC(=O)O)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
48 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Dichloromethane and thionyl chloride were evaporated
CUSTOM
Type
CUSTOM
Details
were removed by evaporation with n-heptane
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acid chloride was dissolved in 240 ml of acetone
ADDITION
Type
ADDITION
Details
added dropwise to a stirred solution of 25.5 g of NaN3 in 120 ml of water at 10°-15° C
ADDITION
Type
ADDITION
Details
Cold toluene (1500 ml) was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The water phase was separated
ADDITION
Type
ADDITION
Details
by addition of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
finally extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil was dissolved in 1000 ml of dil. hydrochloric acid
WAIT
Type
WAIT
Details
This solution was left for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
added to 600 ml of ammonium hydroxide at 0° C
ADDITION
Type
ADDITION
Details
Dichloromethane was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC2=C(OC(C2)CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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